3-[2-(Propan-2-yl)phenoxy]propanoic acid
Overview
Description
“3-[2-(Propan-2-yl)phenoxy]propanoic acid” is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 g/mol . The IUPAC name for this compound is 3-(2-isopropylphenoxy)propanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16O3/c1-9(2)10-5-3-4-6-11(10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Polybenzoxazine Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been investigated for its potential in the synthesis of polybenzoxazines, highlighting its role as a renewable building block. This study demonstrates its application in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional phenol sources. The synthesis process yields bio-based benzoxazine monomers, presenting a novel approach for developing materials with desirable thermal and thermo-mechanical properties without the need for solvents or purification, suggesting potential in a wide range of applications (Acerina Trejo-Machin et al., 2017).
Antimicrobial Activity
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives exhibit notable in vitro activities against both Gram-negative and Gram-positive bacteria, presenting a promising avenue for antibacterial agent development. Particularly, derivatives with a (S)-configuration-substituted phenoxyl side chain have shown excellent antibacterial efficacy, underscoring the potential of structural modifications in enhancing antimicrobial properties (Wei Zhang et al., 2011).
Corrosion Inhibition
Schiff bases derived from L-Tryptophan, specifically targeting the corrosion inhibition of stainless steel in acidic environments, have been explored. These studies reveal that such compounds significantly mitigate corrosion, with mixed-mode inhibition mechanisms that predominantly control the cathodic reaction. This application highlights the potential of using derivatives for protective coatings in industrial settings (S. Vikneshvaran et al., 2017).
Enzyme-catalyzed Synthesis
Enzymatic methods have been developed for synthesizing highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids from racemic precursors. This multienzymatic procedure underscores the versatility and efficiency of enzyme-catalyzed reactions in producing chiral compounds, which have significant implications for pharmaceutical and fine chemical industries (J. Brem et al., 2010).
Fluorescence Derivatization
The derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid for fluorescence studies presents a novel application. This method produces strongly fluorescent amino acid derivatives, facilitating their use in biological assays and demonstrating the compound's utility in enhancing fluorescence-based detection techniques (V. Frade et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
3-(2-propan-2-ylphenoxy)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)10-5-3-4-6-11(10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVPBNGWHCBGKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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